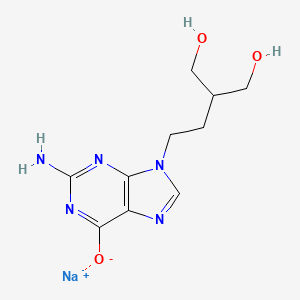
Sodium penciclovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium penciclovir is a sodium salt form of penciclovir, a guanosine analogue antiviral drug. Penciclovir is primarily used for the treatment of herpesvirus infections, including herpes simplex virus types 1 and 2, and varicella-zoster virus. It is known for its low toxicity and good selectivity, making it a preferred choice for topical treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of penciclovir involves several steps. One common method includes the alkylation of 2-amino-6-chloropurine with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain. This is followed by decarboxylation in a methanol solution of sodium methoxide and ester exchange to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine. The product is then reduced using sodium borohydride to generate 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine, which is finally hydrolyzed under acidic conditions to obtain penciclovir .
Industrial Production Methods
For industrial production, penciclovir is dissolved in a sodium hydroxide solution, and the pH is regulated to form sodium penciclovir. This method is efficient and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium penciclovir undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: It can undergo substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of penciclovir, which can have different antiviral properties.
Wissenschaftliche Forschungsanwendungen
Sodium penciclovir has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleoside analogues and their chemical properties.
Biology: It is employed in research on viral replication and inhibition mechanisms.
Industry: It is used in the formulation of topical antiviral creams and ointments.
Wirkmechanismus
Sodium penciclovir is inactive in its initial form. Within virally infected cells, viral thymidine kinase phosphorylates penciclovir to its monophosphate form. Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate. This activated form inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell. The selectivity of penciclovir is due to its higher affinity for viral DNA polymerase compared to human DNA polymerases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another guanosine analogue antiviral drug, widely used for herpesvirus infections.
Famciclovir: A prodrug of penciclovir with improved oral bioavailability.
Uniqueness
The primary difference between penciclovir and acyclovir is the longer intracellular half-life of penciclovir triphosphate, which allows for higher concentrations within the cell. Famciclovir, being a prodrug, is converted into penciclovir in the body, offering better oral bioavailability .
Eigenschaften
Molekularformel |
C10H14N5NaO3 |
|---|---|
Molekulargewicht |
275.24 g/mol |
IUPAC-Name |
sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-6-olate |
InChI |
InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |
InChI-Schlüssel |
NMQFQBOIHUIALG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(N=C2[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















